2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Description
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (CAS RN: 1040679-93-3) is a sulfonamide derivative featuring a thiophene backbone substituted with a 1,2,4-oxadiazole ring and aryl groups. Its structure includes a 4-fluorophenyl moiety attached to the oxadiazole ring and a 4-methoxyphenyl group linked via a methyl-sulfonamide bond. The compound’s design leverages the bioisosteric properties of the 1,2,4-oxadiazole ring, which is known to enhance metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S2/c1-24(15-7-9-16(27-2)10-8-15)30(25,26)17-11-12-29-18(17)20-22-19(23-28-20)13-3-5-14(21)6-4-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXOYADJCLQAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Features
This compound features several key structural components that contribute to its biological activity:
- Oxadiazole Ring : Known for its role in drug design, this ring enhances interactions with biological targets.
- Thiophene Moiety : This heterocyclic structure is associated with various pharmacological properties.
- Fluorophenyl Group : The presence of fluorine may enhance lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that it may inhibit bacterial growth through enzyme inhibition.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals.
- Anticancer Effects : There is emerging evidence pointing towards its efficacy against certain cancer cell lines.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The oxadiazole and thiophene components may interact with key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound might influence signaling pathways critical for cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
Comparative Analysis
A comparison with related compounds provides insight into the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiophene | Furan ring instead of phenyl | Moderate antibacterial effects |
| N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene | Methoxy group substitution | Enhanced anticancer activity |
Comparison with Similar Compounds
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)
- Key Differences : Replaces the thiophene-sulfonamide core with a piperidine-carboxamide.
- Activity: Demonstrated superior binding affinity (-9.4 kcal/mol) against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) compared to the control drug isoniazid (-5.3 kcal/mol) .
- Toxicity: Non-carcinogenic but hepatotoxic in preclinical models .
N-(4-Chlorophenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
- Key Differences : Substitutes the 4-methoxyphenyl group with a 4-chlorophenyl and replaces fluorine with ethoxy on the oxadiazole ring.
- Ethoxy substitution could alter metabolic stability .
Analogues with Sulfonamide-Thiophene Cores
5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)
- Key Differences : Uses a tetrazole ring instead of oxadiazole and lacks the sulfonamide group.
- Activity : Exhibited strong binding to EthR (-8.9 kcal/mol), a regulator of ethionamide activation in M. tuberculosis, outperforming ethionamide (-5.1 kcal/mol) .
Pharmacokinetic and Toxicity Profiles
| Compound | Molecular Weight | LogP<sup>a</sup> | Binding Affinity (kcal/mol) | Hepatotoxicity | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | 475.97 | ~3.2 (estimated) | N/A | Unknown | 4-Fluorophenyl, 4-methoxyphenyl |
| C22 (Piperidine-carboxamide analogue) | 407.45 | 3.8 | -9.4 (InhA) | Yes | 4-Fluorophenyl, 2-methylphenyl |
| C29 (Tetrazole analogue) | 286.31 | 2.1 | -8.9 (EthR) | No | 4-Ethylphenyl, tetrazole |
| 4-Chlorophenyl-sulfonamide analogue | 475.97 | 3.5 | N/A | Unknown | 4-Chlorophenyl, 4-ethoxyphenyl |
<sup>a</sup> LogP values estimated via fragment-based methods.
Key Observations:
- Substituent Effects: Fluorine and chlorine atoms enhance target engagement via halogen bonding but may increase toxicity (e.g., C22’s hepatotoxicity) .
- Core Modifications :
- Thiophene-sulfonamide cores (target compound) vs. piperidine-carboxamide (C22) result in distinct binding modes. Sulfonamides often exhibit better solubility, while carboxamides may enhance membrane penetration .
- Tetrazole-containing analogues (C29) show reduced molecular weight and improved ligand efficiency but lack the sulfonamide’s hydrogen-bonding capacity .
Q & A
Basic: What are the recommended synthetic routes for 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide, and how can yield optimization be achieved?
Methodological Answer:
- Step 1: Begin with a multi-step synthesis involving:
- Oxadiazole formation: React 4-fluorobenzamide with hydroxylamine hydrochloride under acidic conditions to generate the 1,2,4-oxadiazole ring .
- Thiophene sulfonamide coupling: Use a Buchwald-Hartwig amination or Ullmann coupling to attach the N-(4-methoxyphenyl)-N-methyl sulfonamide group to the thiophene core .
- Step 2: Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) . For example, a central composite design (CCD) can identify interactions between variables (e.g., reaction time vs. temperature) to maximize yield .
- Key Validation: Confirm intermediate purity via HPLC (>95%) and final compound identity using H/C NMR and HRMS .
Basic: How should researchers validate the structural integrity of this compound, particularly its sulfonamide and oxadiazole moieties?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Look for characteristic sulfonamide protons (δ 3.0–3.5 ppm for N–CH) and oxadiazole ring protons (δ 8.2–8.5 ppm for aromatic coupling) .
- IR: Confirm sulfonamide S=O stretches (~1350 cm) and oxadiazole C=N vibrations (~1600 cm) .
- X-ray Crystallography: Resolve ambiguities in stereoelectronic effects (e.g., planarity of the oxadiazole-thiophene system) .
- Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) to verify bond angles and torsional strain .
Advanced: How can conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved in preclinical assays?
Methodological Answer:
- Mechanistic Profiling:
- Use kinase inhibition panels to identify off-target interactions (e.g., MAPK or PI3K pathways) that may explain cytotoxicity .
- Perform ROS (reactive oxygen species) assays to determine if oxidative stress underlies contradictory effects .
- Dose-Response Refinement: Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with rigorous controls (e.g., IC ± SEM) to rule out cell-type-specific artifacts .
- In Silico Guidance: Apply molecular docking (e.g., AutoDock Vina) to prioritize binding hypotheses for the oxadiazole moiety against COX-2 (anti-inflammatory) vs. topoisomerase II (cytotoxic) .
Advanced: What computational strategies are recommended to predict the compound’s pharmacokinetics (e.g., CYP450 metabolism, BBB permeability)?
Methodological Answer:
- ADMET Prediction:
- Metabolite Identification:
- In vitro microsomal assays (human liver microsomes + NADPH) coupled with LC-MS/MS can detect primary oxidative metabolites (e.g., demethylation of the methoxy group) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the fluorophenyl-oxadiazole pharmacophore?
Methodological Answer:
- Analog Synthesis:
- Biological Testing Matrix:
- Prioritize assays based on target hypotheses (e.g., antimicrobial: MIC vs. Gram-negative/Gram-positive strains; anticancer: apoptosis markers via flow cytometry) .
- Data Analysis:
- Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .
Basic: What analytical techniques are critical for assessing purity and stability in long-term storage?
Methodological Answer:
- Stability-Indicating Methods:
- Storage Recommendations:
- Store in amber vials under inert gas (N) at -20°C to prevent photodegradation of the oxadiazole ring .
Advanced: How can researchers address low aqueous solubility during formulation for in vivo studies?
Methodological Answer:
- Formulation Strategies:
- Nanoparticulate Systems: Use PLGA or lipid-based nanoparticles (70–150 nm, PDI <0.2) to enhance bioavailability .
- Co-solvent Blends: Optimize PEG-400/water ratios via phase solubility studies .
- In vivo Validation:
Advanced: What experimental and computational approaches resolve crystallography challenges for this compound?
Methodological Answer:
- Crystallization Screen:
- Electron Density Analysis:
- Refine ambiguous regions (e.g., sulfonamide torsion angles) using Olex2 with SHELXL .
- Complementary Methods:
- Pair X-ray data with Solid-State NMR to resolve dynamic disorder in the thiophene ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
